2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester
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Overview
Description
2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester is a boronic ester derivative with the molecular formula C13H16NO4B. It is a white to yellow solid that is soluble in organic solvents like ethanol and formamide but is poorly soluble in water . This compound is used extensively in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester typically involves the reaction of 2-Oxo-2,3-dihydrobenzoxazole with pinacol boronic ester under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boronic alcohols .
Scientific Research Applications
2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester involves its ability to form stable complexes with various biological molecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in biological assays and drug development . The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst .
Comparison with Similar Compounds
2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid Pinacol Ester is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic Acid: Used in similar coupling reactions but lacks the oxazole ring.
2-Oxo-2,3-dihydrobenzoxazole-7-boronic Acid: Similar structure but without the pinacol ester group.
3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester: Another boronic ester with a different heterocyclic ring structure.
These compounds share similar reactivity but differ in their specific applications and stability under various conditions.
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-6-5-7-9-10(8)17-11(16)15-9/h5-7H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCYLYYWOYMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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